molecular formula C68H118O7 B12605412 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate CAS No. 648907-75-9

3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate

Cat. No.: B12605412
CAS No.: 648907-75-9
M. Wt: 1047.7 g/mol
InChI Key: FCFZAIOCOGWQOW-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate is a complex organic compound with the molecular formula C68H118O7 It is known for its unique structure, which includes a formyl group, a hydroxyphenyl group, and three octadecyloxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate typically involves multiple steps. One common method includes the esterification of 3,4,5-tris(octadecyloxy)benzoic acid with 3-formyl-4-hydroxyphenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyphenyl group can participate in redox reactions, contributing to the compound’s antioxidant properties. The octadecyloxy groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Properties

CAS No.

648907-75-9

Molecular Formula

C68H118O7

Molecular Weight

1047.7 g/mol

IUPAC Name

(3-formyl-4-hydroxyphenyl) 3,4,5-trioctadecoxybenzoate

InChI

InChI=1S/C68H118O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-72-65-58-61(68(71)75-63-52-53-64(70)62(57-63)60-69)59-66(73-55-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)67(65)74-56-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h52-53,57-60,70H,4-51,54-56H2,1-3H3

InChI Key

FCFZAIOCOGWQOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O

Origin of Product

United States

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